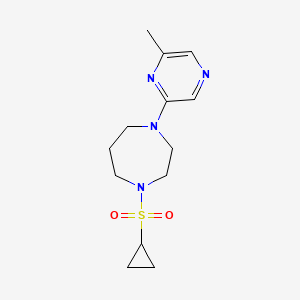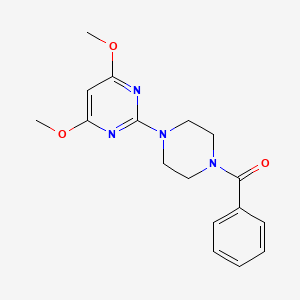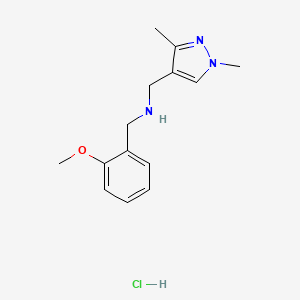
1-(Cyclopropanesulfonyl)-4-(6-methylpyrazin-2-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropanesulfonyl)-4-(6-methylpyrazin-2-yl)-1,4-diazepane is a complex organic compound that features a cyclopropanesulfonyl group and a 6-methylpyrazin-2-yl group attached to a 1,4-diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanesulfonyl)-4-(6-methylpyrazin-2-yl)-1,4-diazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,4-diazepane ring, followed by the introduction of the cyclopropanesulfonyl group and the 6-methylpyrazin-2-yl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(6-methylpyrazin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-(6-methylpyrazin-2-yl)-1,4-diazepane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(6-methylpyrazin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid: This compound shares the 6-methylpyrazin-2-yl group but has a different core structure.
1-(3-Methylpyrazin-2-yl)ethan-1-one: Another compound with a similar pyrazine moiety but different functional groups.
3-((6-Methylpyrazin-2-yl)methyl)-1H-indole: A structurally related compound with potential biological activity.
Uniqueness: 1-(Cyclopropanesulfonyl)-4-(6-methylpyrazin-2-yl)-1,4-diazepane is unique due to its combination of the cyclopropanesulfonyl group and the 6-methylpyrazin-2-yl group attached to a 1,4-diazepane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H20N4O2S |
|---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C13H20N4O2S/c1-11-9-14-10-13(15-11)16-5-2-6-17(8-7-16)20(18,19)12-3-4-12/h9-10,12H,2-8H2,1H3 |
InChI Key |
XRMQHJMOEFFMKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dimethyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B15115898.png)
![6-Fluoro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B15115910.png)

![3-Bromo-4-({1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15115920.png)
![4-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-N,N-dimethylaniline](/img/structure/B15115929.png)
![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine](/img/structure/B15115932.png)
![1,5-dimethyl-3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B15115938.png)
![6-cyclobutyl-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B15115939.png)

![3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B15115962.png)

![2-(4-ethoxyphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115981.png)
![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B15115985.png)
![3-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B15115989.png)
